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molecular formula C11H12BrN B8468281 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane

3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No. B8468281
M. Wt: 238.12 g/mol
InChI Key: XLVBKJNVJFNLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518945B2

Procedure details

3-(3-Bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione (4.25 g, 16.0 mmol) was suspended in 80 mL of THF. Borane dimethyl sulfide complex (14.2 mL of a 10.1 M solution) was added and the reaction was heated at 50° C. for 1 h. The reaction was cooled in an ice bath. Methanol (65 mL) was slowly added, followed by 150 mL of water. This mixture was extracted with EtOAc (2×) and the combined organics were dried over MgSO4 and concentrated. The residue was taken up in dichloromethane and the resulting suspension was filtered. The filtrate was concentrated and the residue was purified by SiO2 chromatography using a gradient of 0% to 20% ethyl acetate/heptane to afford 3.63 g (95%) of 3-(3-bromo-phenyl)-3-aza-bicyclo[3.1.0]hexane as a white solid.
Quantity
4.25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[C:13](=O)[CH:12]3[CH:10]([CH2:11]3)[C:9]2=O)[CH:5]=[CH:6][CH:7]=1.CO.O>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:9][CH:10]3[CH:12]([CH2:11]3)[CH2:13]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1C(C2CC2C1=O)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by SiO2 chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1CC2CC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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